Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-phenyl salicylic acid

AKR1C1 inhibitor steroid metabolism isoform selectivity

Selective AKR1C1 inhibitor (Ki=140 nM) with defined 14-fold window over AKR1C2 (Ki=1.97 µM) and no activity against AKR1C4 at 100 µM. Validated in BAEC cellular assays at 10 µM. For SAR programs, procure alongside positional isomer 3-bromo-5-phenyl salicylic acid (CAS 4906-68-7; Ki=4 nM) to assess substitution pattern effects. ≥98% purity, crystalline solid.

Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
CAS No. 99514-99-5
Cat. No. B1663761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-phenyl salicylic acid
CAS99514-99-5
Synonyms5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Molecular FormulaC13H9BrO3
Molecular Weight293.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
InChIInChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
InChIKeyHUQWWRUNBHYQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-phenyl Salicylic Acid (CAS 99514-99-5) for AKR1C1 Research: A Defined Small-Molecule Inhibitor with Quantified Isoform Selectivity


5-Bromo-3-phenyl salicylic acid (CAS 99514-99-5) is a synthetic salicylic acid derivative with the molecular formula C₁₃H₉BrO₃ and molecular weight 293.11 . It functions as a selective, active-site-directed inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an NADPH-dependent oxidoreductase involved in steroid hormone metabolism [1]. The compound is supplied as a crystalline solid with purity typically ≥98%, and exhibits defined solubility profiles in DMSO (20 mg/mL) and ethanol (≤3 mg/mL) .

Why 5-Bromo-3-phenyl Salicylic Acid Cannot Be Substituted by Generic AKR1C1 Inhibitors or Unsubstituted Salicylic Acid Analogs


Substituting 5-bromo-3-phenyl salicylic acid (CAS 99514-99-5) with alternative AKR1C1 inhibitors or unsubstituted salicylic acid analogs is not experimentally valid due to quantifiable differences in isoform selectivity and target engagement. This compound achieves a Ki of 140 nM against AKR1C1 with defined selectivity over AKR1C2 (Ki = 1.97 µM; 14-fold) and AKR1C3 (Ki = 21 µM; 150-fold) . Its positional isomer, 3-bromo-5-phenyl salicylic acid (CAS 4906-68-7), exhibits a 35-fold higher AKR1C1 affinity (Ki = 4 nM) but with a different selectivity profile across AKR1C isoforms . Unsubstituted salicylic acid lacks the bromo-phenyl scaffold required to occupy the AKR1C1 selectivity pocket, rendering it inactive against this target at comparable concentrations [1]. Generic substitution without verifying the exact substitution pattern and CAS registry would introduce uncontrolled variables in assay reproducibility.

5-Bromo-3-phenyl Salicylic Acid (99514-99-5): Quantitative Evidence for Scientific Selection


AKR1C1 Isoform Selectivity: Quantified 14-Fold Discrimination Over AKR1C2

5-Bromo-3-phenyl salicylic acid (99514-99-5) inhibits AKR1C1 with a Ki of 140 nM and demonstrates quantifiable selectivity over the closely related isoform AKR1C2 (Ki = 1.97 µM), representing a 14-fold discrimination . In the same study, the compound does not inhibit AKR1C4 at concentrations up to 100 µM . This selectivity profile is essential for experiments requiring AKR1C1-specific modulation without confounding AKR1C2 or AKR1C4 activity.

AKR1C1 inhibitor steroid metabolism isoform selectivity aldo-keto reductase

Positional Isomer Comparison: 35-Fold Difference in AKR1C1 Affinity Between 5-Bromo-3-phenyl and 3-Bromo-5-phenyl Salicylic Acid

A direct comparison with the positional isomer 3-bromo-5-phenyl salicylic acid (CAS 4906-68-7) reveals a 35-fold difference in AKR1C1 affinity. The 3-bromo-5-phenyl isomer inhibits AKR1C1 with Ki = 4 nM, whereas the 5-bromo-3-phenyl isomer exhibits Ki = 140 nM . The isomers also differ in their selectivity profiles: 3-bromo-5-phenyl shows Ki = 87 nM for AKR1C2 (22-fold selectivity), while 5-bromo-3-phenyl shows Ki = 1.97 µM (14-fold selectivity) . These differences arise from distinct binding modes within the AKR1C1 selectivity pocket [1].

AKR1C1 inhibitor positional isomer SAR affinity comparison

Functional Cellular Activity: Progesterone Metabolism Inhibition in BAECs at 10 µM

In bovine aortic endothelial cells (BAECs), 5-bromo-3-phenyl salicylic acid at 10 µM inhibits the AKR1C1-mediated metabolism of progesterone [1]. This cellular assay confirms target engagement in a physiologically relevant context. While a direct cellular IC₅₀ comparison with the 3-bromo-5-phenyl isomer is available (IC₅₀ = 460 nM for the 3-bromo isomer in AKR1C1-overexpressed BAECs ), the 5-bromo-3-phenyl isomer has been characterized for use in native BAECs without overexpression, making it suitable for studies of endogenous enzyme function.

progesterone metabolism cellular assay AKR1C1 inhibition BAEC

Antimalarial Activity: In Vitro Pfmrk Kinase Inhibition and In Vivo Parasitemia Reduction

5-Bromo-3-phenyl salicylic acid demonstrates antimalarial activity against Plasmodium targets. In vitro, it inhibits P. falciparum cyclin-dependent protein kinase PfPK5 with IC₅₀ = 130 µM and Pfmrk kinase with IC₅₀ = 3.5 µM [1]. For context, the compound's inhibition of human CDK1/cyclin B (IC₅₀ = 12 µM) indicates limited selectivity between parasitic and human kinases [2]. In vivo, administration at 7.5 mg/kg/day (i.p.) in P. chabaudi-infected C57BL/6 mice resulted in parasitemia inhibition measured on day 7 post-infection .

antimalarial Plasmodium falciparum PfPK5 Pfmrk parasitemia

Optimal Research Applications for 5-Bromo-3-phenyl Salicylic Acid (99514-99-5) Based on Quantified Evidence


AKR1C1-Selective Inhibition Studies Requiring Defined 14-Fold Discrimination Over AKR1C2

Researchers investigating the specific role of AKR1C1 in steroid hormone metabolism or cancer biology should select 5-bromo-3-phenyl salicylic acid (99514-99-5) when the experimental design requires a Ki of 140 nM against AKR1C1 with a documented 14-fold window over AKR1C2 (Ki = 1.97 µM) and no activity against AKR1C4 at 100 µM . This selectivity profile is directly validated in the 2009 J Med Chem study and enables AKR1C1-specific modulation without confounding inhibition of closely related isoforms.

Structure-Activity Relationship (SAR) Studies Comparing Positional Isomer Effects on AKR1C1 Binding

Medicinal chemistry programs exploring the SAR of salicylic acid-based AKR1C1 inhibitors require both positional isomers for direct comparative analysis. 5-Bromo-3-phenyl salicylic acid (Ki = 140 nM) and its isomer 3-bromo-5-phenyl salicylic acid (Ki = 4 nM) exhibit a 35-fold affinity difference arising from the placement of the bromo and phenyl substituents . Procuring both CAS-defined compounds (99514-99-5 and 4906-68-7) enables precise evaluation of how substitution pattern influences binding to the AKR1C1 selectivity pocket [1].

Cellular Progesterone Metabolism Assays in Native Endothelial Cells at 10 µM Working Concentration

Investigators studying endogenous AKR1C1 function in bovine aortic endothelial cells (BAECs) can employ 5-bromo-3-phenyl salicylic acid at 10 µM to inhibit progesterone metabolism without requiring AKR1C1 overexpression [2]. This application is supported by published cellular activity data in the J Med Chem 2009 study, making the compound suitable for physiologically relevant cell-based assays of steroid hormone regulation.

Antimalarial Kinase Screening and Pfmrk/PfPK5 Reference Compound for SAR Benchmarking

In antimalarial drug discovery programs focused on Plasmodium kinases, 5-bromo-3-phenyl salicylic acid provides a characterized activity profile against PfPK5 (IC₅₀ = 130 µM) and Pfmrk (IC₅₀ = 3.5 µM) [3]. Its defined in vivo activity at 7.5 mg/kg/day in the P. chabaudi mouse model makes it a useful reference compound for benchmarking new antimalarial candidates, particularly when evaluating kinase-targeting small molecules with salicylic acid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-phenyl salicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.